Flortanidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1070878-63-5 |
|---|---|
Molecular Formula |
C9H11FN6O3 |
Molecular Weight |
270.2244 |
IUPAC Name |
3-Fluoro-2-[4-[(2-nitroimidazol-1-yl)methyl]triazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C9H11FN6O3/c10-3-8(6-17)15-5-7(12-13-15)4-14-2-1-11-9(14)16(18)19/h1-2,5,8,17H,3-4,6H2 |
InChI Key |
ZSSPATINHRVRTN-UHFFFAOYSA-N |
SMILES |
OCC(N1N=NC(CN2C=CN=C2[N+]([O-])=O)=C1)CF |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Flortanidazole |
Origin of Product |
United States |
Synthetic Methodologies and Radiochemical Synthesis of Flortanidazole
Precursor Synthesis Strategies for Flortanidazole and Its Chemical Analogs
The synthesis of the non-radioactive this compound precursor is a critical first step, laying the foundation for the subsequent introduction of the radioactive fluorine-18 (B77423) isotope. This process involves the careful construction of the core molecular framework.
Elaboration of Core Nitroimidazole Moieties
The foundational structure of this compound is the 2-nitroimidazole (B3424786) ring. The synthesis of this core moiety is a well-established area of heterocyclic chemistry. Various synthetic routes exist for creating substituted nitroimidazoles, often starting from imidazole (B134444) itself or other acyclic precursors. mdpi.com The specific substitution pattern on the nitroimidazole ring is crucial for the molecule's biological activity and pharmacokinetic properties. In the case of this compound and its analogs, the nitro group at the 2-position is a key feature, as its reduction under hypoxic conditions leads to the trapping of the tracer within cells. researchgate.net The synthesis often involves multi-step processes to introduce the necessary functional groups onto the imidazole ring that will later be used for linking other components of the molecule. finechem-mirea.rursc.org
Introduction of Triazole and Other Linkage Systems
A distinguishing feature of this compound is the incorporation of a 1,2,3-triazole moiety. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comrsc.org This reaction is highly efficient and regioselective, reliably forming the 1,4-disubstituted triazole ring that links the nitroimidazole core to the fluoroalkyl side chain. mdpi.comnih.gov The triazole ring is not merely a linker; it significantly influences the physicochemical properties of the final compound. Its introduction renders this compound more hydrophilic compared to earlier generation nitroimidazole tracers like [18F]FMISO. mdpi.com This increased hydrophilicity contributes to faster clearance from non-target tissues, leading to improved image contrast and signal-to-noise ratios. mdpi.com The synthesis strategy, therefore, involves preparing an azide-functionalized nitroimidazole and an alkyne-containing side chain, which are then joined using the click reaction. rsc.orgnih.gov
Radiochemical Synthesis Techniques for [18F]this compound
The synthesis of [18F]this compound for use in Positron Emission Tomography (PET) imaging requires the incorporation of the positron-emitting radionuclide fluorine-18 (18F) into the molecule. This process is time-sensitive due to the relatively short half-life of 18F (approximately 110 minutes) and must be performed under stringent conditions to ensure the final product is sterile and suitable for clinical use.
Automated Radiosynthesis Module Applications
To ensure consistency, safety, and compliance with Good Manufacturing Practices (GMP), the radiosynthesis of [18F]this compound is typically performed using automated synthesis modules. snmjournals.orgsnmjournals.org These commercially available systems, such as the Fluorsynthon I, are housed in shielded "hot cells" to protect operators from radiation exposure. snmjournals.orgsnmjournals.org The entire radiosynthesis process, from the initial fluorination reaction to the final purification, is computer-controlled. nih.gov This automation minimizes manual handling, reduces the risk of human error, and ensures the reproducibility of the synthesis, which is critical for routine clinical production. mdpi.com The use of these modules allows for a streamlined workflow, with typical synthesis times for [18F]this compound, including purification, being around 60-100 minutes. researchgate.netpsu.edu
Nucleophilic Substitution and "Click Chemistry" Approaches in Fluorination
The introduction of the fluorine-18 atom into the this compound precursor is accomplished via a nucleophilic substitution reaction. nih.govresearchgate.net In this reaction, the highly nucleophilic [18F]fluoride ion displaces a leaving group on the precursor molecule. The [18F]fluoride is produced in a cyclotron and is typically activated using a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), in conjunction with a base like potassium carbonate. nih.govnih.gov
The synthesis of [18F]this compound cleverly combines nucleophilic fluorination with click chemistry. One common strategy involves the radiosynthesis of a small, 18F-labeled building block, such as 1-azido-2-[18F]fluoroethane, which is then "clicked" onto an alkyne-functionalized nitroimidazole precursor. mdpi.com This modular approach offers high radiochemical yields and simplifies the purification of the final product.
Influence of Reaction Parameters on Radiochemical Yield and Purity
The efficiency and quality of the [18F]this compound synthesis are highly dependent on several reaction parameters. These include the amount of precursor, reaction temperature, reaction time, and the solvent system used.
| Parameter | Typical Value/Condition | Impact on Yield and Purity | Reference |
| Precursor Amount | 17–20 mg | Sufficient precursor is needed to ensure a high trapping efficiency of the [18F]fluoride. However, excessive amounts can lead to purification challenges. | snmjournals.org, snmjournals.org |
| Reaction Temperature | 90°C - 110°C | Higher temperatures generally accelerate the rate of nucleophilic substitution, but can also lead to the degradation of the precursor and the final product, potentially reducing purity. | snmjournals.org, researchgate.net |
| Reaction Time | 5–15 minutes | The reaction time is optimized to maximize the incorporation of [18F]fluoride while minimizing the formation of impurities. | snmjournals.org, researchgate.net |
| Solvent | Acetonitrile, t-butanol/acetonitrile mixture | The choice of solvent is critical for dissolving the precursor and the reagents, as well as for influencing the reactivity of the [18F]fluoride. | snmjournals.org, researchgate.net |
| Base | Potassium carbonate (K2CO3) with Kryptofix 2.2.2 | The base is essential for activating the [18F]fluoride. The ratio of base to precursor can significantly impact the reaction outcome. | acs.org |
Optimizing these parameters is crucial for achieving high radiochemical yields and purity. For [18F]this compound, decay-corrected radiochemical yields are often reported in the range of 40-50%, with radiochemical purity exceeding 95%. snmjournals.orgsnmjournals.orgpsu.edu The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any unreacted [18F]fluoride, the precursor, and other byproducts. snmjournals.org
Post-Synthesis Purification and Analytical Quality Control in Radiopharmaceutical Research
Following the synthesis of a radiopharmaceutical like [¹⁸F]this compound, rigorous purification and quality control procedures are essential to ensure the final product is suitable for research applications. These steps are critical for removing impurities, unreacted reagents, and byproducts.
Post-Synthesis Purification
The crude product from the synthesis reaction vessel undergoes a multi-step purification process. A common and effective method for purifying radiotracers is High-Performance Liquid Chromatography (HPLC). researchgate.netacs.orgplos.org The HPLC system separates [¹⁸F]this compound from the precursor, unreacted [¹⁸F]fluoride, and other chemical impurities. snmjournals.orgacs.org The fraction containing the purified [¹⁸F]this compound is collected. snmjournals.org
After collection, the solvent from the HPLC mobile phase is typically removed, and the purified product is reformulated in a biocompatible solution, such as saline, often containing a stabilizer like ascorbic acid. snmjournals.org The final step is sterile filtration, where the solution is passed through a 0.22-μm filter to ensure sterility. snmjournals.org
Analytical Quality Control
Analytical quality control (QC) is performed on the final product to verify its identity, purity, and other key characteristics before it is released for research use. nih.govbrieflands.com These tests are based on established pharmacopeial standards for radiopharmaceuticals. nih.govbrieflands.com
For [¹⁸F]this compound, key QC tests include:
Radiochemical Purity and Identity : This is typically determined using radio-HPLC, which confirms that the radioactivity corresponds to the chemical peak of this compound. frontiersin.org The acceptance criterion is generally a radiochemical purity of over 95%. snmjournals.org
Molar Activity : This measures the ratio of radioactivity to the total amount of the compound (labeled and unlabeled). It is an important parameter for receptor-based imaging agents and is expressed in units like GBq/μmol. snmjournals.orgresearchgate.net
pH : The pH of the final injectable solution is measured to ensure it is within a physiologically acceptable range. nih.govbrieflands.com
Sterility and Endotoxins : Because the product's short half-life often requires its use before a full sterility test can be completed, the sterility of the final product is assured through process validation and by passing the solution through a sterile filter. plos.orgnih.gov A test for bacterial endotoxins is also performed to ensure the absence of pyrogens. nih.gov
The table below summarizes the typical quality control specifications for [¹⁸F]this compound based on reported research.
| Quality Control Test | Method | Specification/Result |
| Radiochemical Purity | Radio-HPLC | > 95% snmjournals.orgfrontiersin.org |
| Molar Activity | Calculated from HPLC data | 137.3 ± 12.6 GBq/μmol snmjournals.org |
| pH | pH meter or strip | Physiologically compatible range (e.g., 4.5-7.5) |
| Sterility | Filter membrane integrity test/Incubation | Sterile plos.orgnih.gov |
| Bacterial Endotoxins | LAL test | Within acceptable limits |
| This table presents a compilation of typical QC tests and acceptance criteria for radiopharmaceuticals, with specific data for [¹⁸F]this compound sourced from cited literature. snmjournals.orgplos.orgnih.govfrontiersin.org |
Molecular and Cellular Mechanisms of Flortanidazole Accumulation Within Hypoxic Microenvironments
Enzymatic Reduction Pathways of the Nitroimidazole Group
Flortanidazole, like other nitroimidazole-based compounds, is a prodrug that requires intracellular enzymatic activity to become trapped. nih.gov The core of this activation process is the reduction of its nitro group, a chemical transformation that is highly sensitive to the local oxygen concentration.
The activation of this compound is initiated by a one-electron reduction of its 2-nitroimidazole (B3424786) ring. nih.govopenmedscience.com This critical first step is catalyzed by a family of intracellular enzymes known as nitroreductases. nih.govnih.gov These enzymes, which are often flavoproteins, transfer an electron from a reduced cofactor, such as NADPH or NADH, to the nitro group of the this compound molecule. ackerleylab.com This enzymatic action converts the parent compound into a short-lived, highly reactive nitro radical anion. nih.gov The activity of these nitroreductases is a prerequisite for the compound's subsequent retention in hypoxic tissues. nih.govresearchgate.net
The fate of the newly formed nitro radical anion is critically dependent on the intracellular oxygen concentration. nih.gov In healthy, well-oxygenated (normoxic) tissues, molecular oxygen possesses a higher reduction potential than the nitroimidazole compound. nih.gov Consequently, oxygen can efficiently accept the electron from the radical anion, thereby re-oxidizing it back to its original, inactive form. nih.govmdpi.com This process creates a futile cycle of reduction and re-oxidation, preventing the net accumulation of the compound in normoxic cells. mdpi.com
In contrast, under hypoxic conditions where oxygen levels are low (typically below 10 mmHg), there is insufficient oxygen to intercept the radical anion. nih.gov The absence of this rapid re-oxidation allows the radical anion to persist long enough to undergo further reduction, initiating the trapping process. nih.govahajournals.org This oxygen-dependent differential in the stability of the radical anion intermediate is the fundamental mechanism behind the hypoxia-selective accumulation of this compound. nih.gov
Role of Intracellular Nitroreductase Enzymes in Initial Bioreduction
Subsequent Intracellular Trapping Processes
Once the radical anion escapes re-oxidation in a hypoxic environment, it undergoes further metabolic changes that lead to its irreversible binding and retention within the cell.
In the low-oxygen environment, the nitro radical anion undergoes subsequent reduction steps, leading to the formation of highly reactive derivatives, such as nitroso, hydroxylamine (B1172632), and amine species. mdpi.comnih.govrug.nl These reduced intermediates are chemically reactive and readily form covalent bonds with various intracellular macromolecules, particularly with the thiol groups found in proteins and peptides like glutathione. nih.gov This covalent binding, or formation of adducts, effectively traps the this compound derivatives within the hypoxic cell, leading to their progressive accumulation over time. mdpi.comnih.gov
Formation of Covalent Adducts with Cellular Macromolecules
Comparative Analysis of Reduction and Trapping Dynamics Across Diverse Nitroimidazole Structures
This compound ([¹⁸F]HX4) was developed to improve upon the properties of earlier nitroimidazole-based hypoxia imaging agents, most notably [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO). nih.govcore.ac.uk The structural differences between these compounds lead to distinct dynamics in their reduction and trapping.
This compound is more hydrophilic (less lipophilic) than [¹⁸F]FMISO. nih.gov This characteristic results in more rapid clearance from the bloodstream and non-target, normoxic tissues. nih.govup.ac.za The faster washout from background areas leads to a better signal-to-noise ratio and improved image contrast at earlier time points compared to [¹⁸F]FMISO. nih.govresearchgate.net Other next-generation tracers, such as [¹⁸F]Fluoroazomycin Arabinoside ([¹⁸F]FAZA), were also designed to be more hydrophilic to achieve similar pharmacokinetic advantages over [¹⁸F]FMISO. nih.gov
The position of the nitro group on the imidazole (B134444) ring also plays a crucial role. This compound is a 2-nitroimidazole, which generally has a less negative reduction potential compared to 4- and 5-nitroimidazole structures. nih.govopenmedscience.com This makes the 2-nitroimidazole group easier to reduce, potentially increasing its sensitivity as a marker for hypoxic cells. openmedscience.com
Interactive Data Table: Comparison of Nitroimidazole-Based Hypoxia Agents
| Feature | [¹⁸F]this compound (HX4) | [¹⁸F]Fluoromisonidazole (FMISO) | [¹⁸F]Fluoroazomycin Arabinoside (FAZA) |
| Biochemical Characteristic | More Hydrophilic | Moderately Lipophilic | More Hydrophilic than FMISO |
| Pharmacokinetics | Rapid clearance from normoxic tissue | Slow clearance from normoxic tissue | Faster clearance than FMISO |
| Image Contrast | High tumor-to-background ratio | Modest tumor-to-background contrast | Improved imaging contrast over FMISO |
| Primary Excretion Route | Kidneys | Kidneys and Liver | Primarily Renal |
| Data sourced from multiple studies. nih.gov |
Preclinical Investigations of Flortanidazole in Hypoxia Detection and Biological Response Assessment
In Vitro Studies of Hypoxia-Selective Cellular Uptake
Utilization of Defined Cell Line Models for Hypoxia Induction (e.g., ECA109)
In the preclinical evaluation of Flortanidazole, in vitro studies are fundamental to establishing its hypoxia-selective properties. A key aspect of this is the use of defined cancer cell line models in which hypoxia can be reliably induced and controlled. One such model is the human esophageal squamous carcinoma cell line, ECA109. frontiersin.org This cell line is utilized to create hypoxic conditions, typically around 1.0% pO2, to mimic the tumor microenvironment. frontiersin.org By comparing the uptake of this compound in these hypoxic ECA109 cells to those cultured under normal oxygen levels (normoxic conditions), researchers can ascertain the tracer's specificity for hypoxic tissues. frontiersin.org These controlled in vitro environments are crucial for initial validation before moving to more complex in vivo models. uantwerpen.be
Quantitative Measurement of Preferential Uptake Ratios in Hypoxic vs. Normoxic Conditions
A critical metric in the in vitro assessment of hypoxia-avid radiotracers is the hypoxic-to-normoxic uptake ratio. This ratio quantifies the preferential accumulation of the compound in oxygen-deprived cells compared to well-oxygenated cells. For a related novel nitroimidazole tracer, Al18F-NOTA-NI, studies using the ECA109 cell line demonstrated a hypoxic-to-normoxic uptake ratio of 2.27. frontiersin.org This indicates that the tracer's uptake was over two times higher in hypoxic cells than in normoxic cells. frontiersin.org Such quantitative data is vital for comparing the efficacy of different hypoxia imaging agents. For instance, the hypoxic-to-normoxic ratio of Al18F-NOTA-NI was found to be 1.53-fold higher than that of the established hypoxia tracer ¹⁸F-MISO, suggesting potentially greater sensitivity for detecting hypoxic tissue. frontiersin.org
In Vivo Imaging Performance in Defined Animal Models
Application in Xenograft Models for Tumor Hypoxia Characterization (e.g., Non-Small Cell Lung Cancer, Rhabdomyosarcoma, Colorectal Cancer)
Following promising in vitro results, this compound's performance is further evaluated in in vivo animal models, specifically in xenografts, where human tumor cells are implanted into immunocompromised mice. These models are instrumental in characterizing tumor hypoxia in a more physiologically relevant context.
This compound has been extensively studied in non-small cell lung cancer (NSCLC) xenograft models, such as those using the A549 cell line. uantwerpen.besnmjournals.orgnih.gov These studies have demonstrated its utility as a prognostic biomarker, where higher baseline uptake of this compound correlates with poorer survival. uantwerpen.besnmjournals.org
In the context of rhabdomyosarcoma (RMS) , a common soft-tissue malignancy in children, various preclinical mouse models are employed, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). frontiersin.orgbiorxiv.orgnih.govplos.org While direct studies citing this compound in RMS xenografts are not prevalent in the provided search results, the established use of these models for testing novel therapeutic and imaging strategies highlights their suitability for evaluating this compound in this cancer type. frontiersin.orgnih.gov
Investigations in colorectal cancer xenograft models have also been conducted. x-mol.netscilit.com These studies have explored the effects of therapeutic interventions, such as the use of metformin (B114582), on tumor hypoxia as measured by this compound PET imaging. x-mol.netscilit.com
Assessment of Tumor-to-Background Ratios (TBR) in Preclinical Settings
A key performance indicator for an imaging agent in vivo is the tumor-to-background ratio (TBR), which measures the signal intensity in the tumor relative to surrounding healthy tissue. A higher TBR allows for clearer delineation of the tumor. In a non-small cell lung cancer xenograft model, the baseline this compound TBR was a significant prognostic biomarker for tumor doubling time. snmjournals.orgnih.govsnmjournals.org Specifically, a mean intratumoral reduction in the this compound TBR from 3.21 to 2.87 was observed after treatment with metformin, indicating a decrease in tumor hypoxia. snmjournals.orgnih.govsnmjournals.org For a tumor to be considered hypoxic, TBR thresholds as low as 1.2 have been reported, with all tumors in one study showing a baseline TBR of at least 1.4. snmjournals.org In studies with other nitroimidazole derivatives, such as [¹⁸F]F-FAZA, tumor-to-muscle ratios have been shown to surpass those of this compound in some preclinical models. iiarjournals.org
| Animal Model | Cancer Type | Key Findings | Source |
|---|---|---|---|
| A549 Xenograft | Non-Small Cell Lung Cancer | Baseline this compound TBR was a prognostic biomarker for tumor doubling time. Mean TBR reduced from 3.21 to 2.87 after metformin treatment. | snmjournals.orgnih.govsnmjournals.org |
| EAC and SCCVII Squamous Carcinoma | Gynecological Cancer | [¹⁸F]F-FAZA T/M ratios were found to potentially exceed those of this compound. | iiarjournals.org |
Correlation with Ex Vivo Hypoxia Biomarkers in Preclinical Models
The credibility of any in vivo imaging agent hinges on its validation against established ex vivo standards. For this compound, a critical aspect of its preclinical evaluation has been the robust correlation of its uptake, as measured by Positron Emission Tomography (PET), with recognized immunohistochemical (IHC) and molecular biomarkers of hypoxia. These studies confirm that this compound accumulation is not a random event but a specific marker of physiologically significant hypoxia at the cellular level.
Validation Against Immunohistochemical Markers of Hypoxia (e.g., Pimonidazole (B1677889), CAIX)
Preclinical studies have consistently demonstrated a strong spatial relationship between the distribution of this compound ([18F]-HX4) in tumors and the presence of widely accepted hypoxia markers, Pimonidazole and Carbonic Anhydrase IX (CAIX). mdpi.com Pimonidazole is an exogenous marker that reductively activates and binds to thiol-containing proteins in hypoxic cells (pO₂ < 10 mmHg). CAIX is an endogenous, hypoxia-inducible transmembrane protein that plays a crucial role in pH regulation in the tumor microenvironment.
In various preclinical tumor models, including rat rhabdomyosarcoma, a significant and direct correlation has been observed between the regions of high this compound uptake on PET scans and areas staining positive for Pimonidazole and CAIX on subsequent IHC analysis of the excised tumor tissue. mdpi.commdpi.com This indicates that this compound specifically accumulates in hypoxic tumor regions. mdpi.com This validation is a crucial step, confirming that the signal detected by this compound PET is a reliable surrogate for the underlying hypoxic state of the tumor tissue. mdpi.comuantwerpen.be The tracer's ability to identify tissues with high concentrations of these histological markers underscores its utility in non-invasively mapping hypoxic zones. mdpi.com
Integration with Other Molecular Biomarker Expression Studies in Model Systems
Beyond direct IHC validation, this compound has been integrated into broader molecular studies in various preclinical models. It is often compared with other hypoxia PET tracers, such as [18F]-FMISO and [18F]-FAZA, to assess its kinetic properties and imaging performance. frontiersin.org In a comparative study involving head and neck carcinoma cells, uptakes of [18F]-FAZA, this compound ([18F]-HX4), and [18F]-FMISO were all correlated with hypoxia. frontiersin.org this compound is noted for its more favorable kinetic profile, allowing for high-contrast images sooner after injection compared to first-generation tracers like [18F]-FMISO. snmjournals.orgacs.org
While direct correlation with hypoxia-related gene expression like HIF-1α can be complex, the clear link between this compound uptake and validated protein-level markers like CAIX provides a strong foundation for its use in studies assessing the biological impact of hypoxia. mdpi.comfrontiersin.org These integrated analyses help to position this compound not just as an imaging agent but as a tool for probing the functional consequences of the hypoxic tumor microenvironment.
Assessment of Biological System Response to Experimental Interventions in Preclinical Models
This compound PET imaging serves as a powerful tool for dynamically assessing the response of biological systems to therapeutic interventions in preclinical settings. Its ability to non-invasively quantify changes in tumor hypoxia provides critical insights into treatment efficacy and mechanisms of action.
Monitoring Dynamic Changes in Tumor Oxygenation in Response to Pharmacological Agents (e.g., Metformin)
A key application of this compound in preclinical research is the monitoring of dynamic changes in tumor oxygenation following the administration of pharmacological agents. One of the most studied interventions is the use of Metformin, a widely used anti-diabetic drug that has been shown to reduce cellular oxygen consumption by inhibiting mitochondrial complex I. snmjournals.orgsnmjournals.org
In a non-small cell lung cancer (NSCLC) A549 xenograft model, this compound PET was used to assess tumor hypoxia before and after a single intravenous dose of Metformin. snmjournals.orgnih.gov The study demonstrated a significant decrease in tumor hypoxia just 30 minutes after Metformin administration. snmjournals.orgnih.gov Similarly, in a colorectal cancer xenograft model (Colo205), this compound PET imaging showed that Metformin treatment decreased tracer uptake, indicating a reduction in tumor hypoxia. researchgate.net
These findings showcase this compound's sensitivity in detecting acute, pharmacologically-induced changes in tumor oxygenation, providing a real-time window into the biological effects of therapeutic agents. snmjournals.orgresearchgate.net
Table 1: Effect of Metformin on Tumor Hypoxia as Measured by this compound PET in Xenograft Models
| Tumor Model | Intervention | Parameter Measured | Baseline Value (Mean ± SD) | Post-Metformin Value (Mean ± SD) | P-value | Source(s) |
|---|---|---|---|---|---|---|
| A549 NSCLC | Single 100 mg/kg IV Metformin | Tumor-to-Background Ratio (TBR) | 3.21 ± 0.83 | 2.87 ± 0.83 | P = 0.0001 | snmjournals.orgnih.gov |
| Colo205 Colorectal | Single Dose Metformin | Tumor-to-Background Ratio (TBR) | 2.53 ± 0.30 | 2.28 ± 0.26 | P = 0.04 | researchgate.net |
Exploration of this compound as a Prognostic and Predictive Imaging Biomarker in Xenograft Models
Preclinical studies have explored the potential of this compound PET as both a prognostic and predictive imaging biomarker. A prognostic biomarker provides information about the likely outcome of the cancer patient, regardless of treatment, whereas a predictive biomarker gives information about the likely benefit from a specific treatment.
In the A549 NSCLC xenograft model, a higher baseline this compound tumor-to-background ratio (TBR) was a significant prognostic factor for a shorter tumor doubling time (TDT), independent of the treatment administered. snmjournals.orgnih.gov This supports this compound's role as a prognostic biomarker, where higher initial hypoxia correlates with poorer outcomes. snmjournals.org This finding was also confirmed in a colorectal cancer xenograft model. researchgate.net
Furthermore, the A549 study demonstrated that baseline this compound PET could predict the therapeutic benefit of adding Metformin to radiotherapy. snmjournals.org The radiosensitizing effect of Metformin was most pronounced in tumors with lower baseline hypoxia, suggesting that this compound could be used to select patients who would most benefit from this combination therapy. snmjournals.org A reduction in the this compound TBR after Metformin administration was also found to be prognostic for a longer TDT. snmjournals.orgnih.gov
Table 2: this compound as a Prognostic and Predictive Biomarker in Xenograft Models
| Tumor Model | Biomarker | Finding | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value | Source(s) |
|---|---|---|---|---|---|---|
| A549 NSCLC | Baseline this compound TBR (Prognostic) | Higher TBR correlates with shorter Tumor Doubling Time (TDT) | 2.0 | 1.2–3.2 | P = 0.0004 | snmjournals.orgnih.gov |
| A549 NSCLC | Δ this compound TBR post-Metformin (Prognostic) | Reduction in TBR correlates with longer TDT | 0.39 | 0.16–0.95 | P = 0.04 | snmjournals.orgnih.gov |
| A549 NSCLC | Baseline this compound TBR (Predictive) | Predicts benefit of Metformin + Radiotherapy vs. Radiotherapy alone | See note¹ | - | P = 0.04 | snmjournals.org |
| Colo205 Colorectal | Baseline this compound TBR (Prognostic) | Higher TBR correlates with shorter TDT | 2.39 | - | P = 0.02 | researchgate.net |
¹Note: In tumors with lower baseline this compound TBR (≤2.5), adding Metformin to radiotherapy resulted in a 72% relative risk reduction of tumor doubling (HR, 0.28). This effect was attenuated in more hypoxic tumors (TBR >2.5). snmjournals.org
Insights into Mechanisms of Radiation Response and Sensitization in Model Systems
Tumor hypoxia is a well-established cause of resistance to radiotherapy, as oxygen is required to "fix" the DNA damage caused by ionizing radiation. snmjournals.orgsnmjournals.org this compound imaging in preclinical models provides valuable insights into how this resistance can be overcome.
Studies combining this compound PET with radiotherapy in xenograft models have reinforced the negative prognostic impact of tumor hypoxia on radiation efficacy. snmjournals.org By using this compound to visualize and quantify the reoxygenation of tumors after treatment with agents like Metformin, researchers can directly link improved oxygenation to enhanced radiation response. snmjournals.orgsnmjournals.org In the A549 xenograft model, the administration of a single dose of Metformin prior to a 10 Gy dose of radiation significantly increased the median tumor doubling time compared to radiotherapy alone (52 days vs. 34 days). nih.gov
This demonstrates that Metformin may act as a radiosensitizer by increasing tumor oxygenation. snmjournals.orgnih.gov this compound PET is instrumental in elucidating this mechanism, providing non-invasive, quantifiable evidence of hypoxia modulation and its direct impact on the effectiveness of radiotherapy. snmjournals.orgmdpi.com This capability allows for the preclinical evaluation of various radiosensitizing strategies and helps in designing more effective combination therapies.
Table 3: Table of Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | [18F]-HX4, 18F-Flortanidazole |
| Pimonidazole | - |
| Carbonic Anhydrase IX | CAIX |
| Metformin | - |
| [18F]-Fluoromisonidazole | [18F]-FMISO |
| [18F]-Fluoroazomycin arabinoside | [18F]-FAZA |
| Hypoxia-inducible factor 1-alpha | HIF-1α |
| Nimorazole | - |
| Atovaquone | - |
| Papaverine | - |
| Hydralazine | - |
| 5-fluorouracil | 5-FU |
| Evofosfamide | - |
| Volasertib | - |
| Trastuzumab | - |
| Letrozole | - |
| Anthracyclines | - |
| Cyclophosphamide | - |
| Carboplatin | - |
Computational and Theoretical Modeling of Flortanidazole Behavior and Hypoxic Environments
Mathematical Simulations of Tracer Distribution and Binding Kinetics
Mathematical models are instrumental in dissecting the multiple factors that govern the distribution and binding of flortanidazole. These simulations often begin with the fundamental principles of diffusion and reaction kinetics to describe how the tracer moves through tissue and interacts with cells.
Modeling Oxygen Partial Pressure Distribution within Tumor Microarchitectures
A critical component of modeling hypoxia-targeting tracers is the accurate simulation of oxygen distribution within the tumor. The effectiveness of this compound as a hypoxia marker is directly linked to the local partial pressure of oxygen (pO2). Mathematical models are used to simulate this distribution, often based on the microvascular architecture of the tumor. tandfonline.com These models can take the form of reaction-diffusion equations, which account for both the transport of oxygen from blood vessels and its consumption by tumor cells. tandfonline.comuchile.cl
For instance, a common approach involves using a Green's function or a heat kernel method to solve the diffusion equation, which describes how oxygen spreads from a source (a blood vessel). tandfonline.com The consumption of oxygen by cells is often modeled using Michaelis-Menten kinetics, which relates the rate of consumption to the local oxygen concentration. tandfonline.com By running these simulations until a steady state is reached, researchers can generate detailed maps of pO2 distribution across a simulated tumor tissue section. tandfonline.com These simulated oxygenation maps then serve as the foundation for modeling the behavior of hypoxia-specific tracers like this compound. tandfonline.comuchile.cl The input for these models can be derived from immunohistochemically stained tumor cross-sections, providing a realistic representation of the vascular network. tandfonline.com
Simulation of Tracer Diffusion Properties and Intracellular Binding Rates
Once the oxygen landscape is established, the next step is to simulate the diffusion and binding of this compound. The movement of the tracer through the tumor tissue is primarily governed by diffusion. tandfonline.com Similar to oxygen modeling, the diffusion of this compound can be simulated using a numerical solution of the reaction-diffusion equation. tandfonline.com This equation takes into account the tracer's diffusion coefficient and its binding to cells, which is dependent on the local oxygen concentration. tandfonline.com
The intracellular binding of nitroimidazole-based tracers like this compound is a reductive process that occurs preferentially in hypoxic conditions. This binding can be modeled as a reaction term in the diffusion equation, where the rate of binding is a function of the oxygen partial pressure. tandfonline.com The maximum binding rate is a key parameter in these simulations. researchgate.net By incorporating tracer diffusion properties and intracellular binding rates, these simulations can predict the time-activity curves (TACs) of the tracer in different regions of the tumor. uchile.cl These simulated TACs can then be compared with experimental data from dynamic PET scans to validate and refine the model. tandfonline.com The macromolecular crowding within the cellular cytoplasm can also influence the diffusion rates of molecules and their binding to targets, a factor that can be investigated using computational methods. chemrxiv.org Various advanced molecular dynamics simulation techniques, such as milestoning, weighted ensemble methods, and adaptive multilevel splitting, are employed to study the kinetics of ligand-protein binding in detail. sonar.ch
Image-Based Three-Dimensional Modeling Approaches
To further enhance the realism and clinical relevance of computational models, researchers are increasingly turning to image-based three-dimensional (3D) modeling. These approaches leverage patient-specific data to create more accurate and personalized simulations.
Integration of Positron Emission Tomography (PET) Imaging Data with Microscopic Tissue Section Information
A powerful approach in computational modeling is the integration of macroscopic imaging data from PET scans with microscopic information from tissue sections. tandfonline.com This allows for a multiscale understanding of tracer behavior. For example, researchers can use digital autoradiography of frozen tumor sections to visualize the microscopic distribution of a PET tracer and correlate it with immunohistochemical markers of hypoxia and blood perfusion. snmjournals.orgsnmjournals.org This microscopic data can then be used to inform and validate 3D models of tracer distribution that are based on clinical PET images.
The process often involves registering the PET images with histological data, allowing for a direct comparison between the in vivo tracer uptake and the underlying cellular and vascular characteristics of the tumor. snmjournals.org This integration helps to bridge the gap between the macroscopic signal observed in a PET scan and the microscopic reality of the tumor microenvironment. It can also aid in understanding the spatial relationship between different biological processes, such as hypoxia and glucose metabolism, by comparing the distribution of this compound with that of other tracers like ¹⁸F-FDG. frontiersin.org
Predictive Modeling of Cellular Response to Radiation Based on Hypoxia Imaging Input in Simulated Environments
A significant application of this compound PET imaging and its associated modeling is in the prediction of tumor response to radiotherapy. mdpi.comresearchgate.net Hypoxic tumors are known to be more resistant to radiation, and therefore, identifying and quantifying hypoxic regions is crucial for treatment planning. frontiersin.orgresearchgate.net
Multi-scale models have been developed that use this compound PET images as input to simulate the effects of radiation on tumor growth. mdpi.comnih.gov These models can incorporate the "5 Rs" of radiobiology: reoxygenation, DNA damage repair, cell cycle redistribution, cellular radiosensitivity, and cellular repopulation. mdpi.comnih.gov By varying the oxygen levels in time and space based on the initial hypoxia map from the this compound PET scan, these models can predict how a tumor will respond to different radiation fractionation schemes. mdpi.comresearchgate.netnih.gov The output of these simulations can include predictions of tumor control probability and the evolution of both tumor and normal cell populations. mdpi.comresearchgate.net Such predictive models hold the promise of becoming patient-specific clinical tools to optimize radiotherapy on an individual basis. mdpi.comresearchgate.net Studies have shown that baseline ¹⁸F-flortanidazole uptake can be a prognostic biomarker for treatment response. nih.govsnmjournals.org
Comparative Theoretical Modeling of Different Hypoxia-Targeting Tracers
This compound is one of several PET tracers developed for imaging hypoxia. mdpi.com Comparative theoretical modeling provides a valuable tool for evaluating the relative strengths and weaknesses of different tracers under various physiological conditions. tandfonline.com
Mathematical simulations have been used to compare this compound ([¹⁸F]HX4) with other prominent hypoxia tracers such as [¹⁸F]-fluoromisonidazole (FMISO) and [¹⁸F]-fluoroazomycinarabinoside (FAZA). tandfonline.com These simulations, often based on microscopic tumor tissue sections, can investigate how differences in tracer properties, such as diffusion and clearance rates, affect image quality. tandfonline.com
For example, a simulation study compared these three tracers by using blood activity and clearance data derived from clinical dynamic PET scans. tandfonline.com The results of such simulations can provide insights into which tracer might provide the best image contrast at specific time points after injection. tandfonline.com One such study found that this compound exhibited higher clearance and resulted in higher simulated image contrast compared to FMISO and FAZA, although it also showed greater inter-patient variability. tandfonline.com These theoretical comparisons, in conjunction with preclinical and clinical data, help to guide the selection of the most appropriate hypoxia tracer for a given clinical or research application. tandfonline.com
Table of Simulated Tracer Properties and Image Contrast
| Tracer | Average Clearance (s⁻¹) | Standard Deviation of Clearance (s⁻¹) | Simulated Contrast (4h p.i.) |
| ¹⁸F-Flortanidazole (HX4) | 6-fold higher than FMISO | 5.75 x 10⁻⁵ | 2.39 |
| ¹⁸F-Fluoromisonidazole (FMISO) | - | 1.55 x 10⁻⁵ | 1.67 |
| ¹⁸F-Fluoroazomycinarabinoside (FAZA) | ~3-fold lower than HX4 | - | 1.75 |
| Data derived from a comparative simulation study. tandfonline.com |
Structure Activity Relationships and Analog Development for Enhanced Performance in Research
Rational Design Principles for Modulating Hydrophilicity and Pharmacokinetic Profiles
Rational drug design involves the deliberate and strategic modification of a lead compound to improve its therapeutic or diagnostic properties. In the evolution of nitroimidazole tracers for Positron Emission Tomography (PET), early compounds like [¹⁸F]FMISO suffered from high lipophilicity (fat-solubility), which caused slow clearance from the body and resulted in images with poor signal-to-noise ratios, requiring long delays between tracer injection and scanning. nih.govacs.org The rational design of next-generation analogs, including Flortanidazole ([¹⁸F]HX4), has focused on increasing hydrophilicity to overcome these limitations. nih.govmdpi.comitn.pt
A key innovation in the design of this compound was the incorporation of a 1,2,3-triazole moiety. nih.gov This heterocyclic ring was introduced using synthetic "click chemistry" and serves as a critical structural component that significantly enhances the molecule's performance. nih.govresearchgate.net The triazole ring possesses several physicochemical properties that make it advantageous for this application:
Increased Hydrophilicity : The nitrogen atoms in the 1,2,3-triazole ring can act as hydrogen-bond acceptors and contribute to a strong dipole moment. researchgate.netmdpi.com These characteristics improve the molecule's interaction with water, thereby increasing its aqueous solubility. researchgate.netpeerj.com This is reflected in the partition coefficient (LogP), a measure of lipophilicity; a lower LogP value indicates greater hydrophilicity. This compound ([¹⁸F]HX4) has a LogP of -0.69, making it substantially more hydrophilic than its predecessors, [¹⁸F]FMISO (LogP = -0.40) and [¹⁸F]FAZA (LogP = -0.4). nih.govfrontiersin.org
Improved Pharmacokinetics : The enhanced hydrophilicity conferred by the triazole group leads to a more favorable pharmacokinetic profile. Specifically, it promotes faster clearance of the tracer from blood and healthy, non-target tissues, primarily through renal (kidney) excretion. nih.govnih.gov This rapid washout from the background results in a higher tumor-to-background signal ratio, enabling clearer images to be acquired at earlier time points. nih.govtandfonline.com
Metabolic Stability : The 1,2,3-triazole ring is chemically robust and resistant to metabolic degradation under physiological conditions, ensuring the tracer remains intact as it circulates and targets hypoxic tissues. researchgate.net
| Compound | LogP Value | Reference |
|---|---|---|
| [¹⁸F]FMISO | -0.40 | nih.gov |
| [¹⁸F]FAZA | -0.4 | nih.gov |
| [¹⁸F]this compound ([¹⁸F]HX4) | -0.69 | nih.gov |
| [¹⁸F]FLUSONIM | -3.00 | acs.org |
| Al¹⁸F-NOTA-NI | -0.952 | frontiersin.org |
In the rational design of this compound analogs, researchers systematically vary these components to fine-tune performance. mdpi.comnih.gov For example, different linker types (e.g., PEG-based, alkyl chains) and peripheral groups (e.g., hydroxyls, amides) are tested to optimize the balance between reaching the target tissue and rapid clearance from non-target areas. mdpi.comnih.govnih.gov The choice of these groups can affect solubility, protein binding, and cell permeability, all of which are critical determinants of in vivo behavior. mdpi.comsymeres.com This methodical approach allows for the identification of candidates with the most promising combination of attributes for preclinical and clinical evaluation.
Significance of the 1,2,3-Triazole Moiety in Enhancing Aqueous Solubility and Clearance
Synthesis and Preclinical Evaluation of Novel Nitroimidazole Derivatives
Following the principles of rational design, new analogs are synthesized and then subjected to rigorous preclinical testing to determine their potential as imaging agents. This process involves both chemical synthesis, including the incorporation of a positron-emitting radionuclide, and biological assessment in laboratory models. fda.goviaea.organtineo.fr
The synthesis of this compound and its next-generation analogs is a multi-step process culminating in radiolabeling with fluorine-18 (B77423) ([¹⁸F]F). For this compound itself, a key strategy involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to form the stable 1,2,3-triazole ring that links the nitroimidazole moiety to the fluorinated side chain. nih.govresearchgate.net
For next-generation analogs, synthetic strategies continue to evolve. A notable example is the development of [¹⁸F]FLUSONIM, a highly hydrophilic analog designed based on the this compound structure. acs.org Its synthesis features an innovative one-step radiofluorination of a sultone precursor. nih.govacs.org This method is efficient and suitable for automated, high-yield production, which is an important consideration for clinical translation. acs.orgacs.org The general radiosynthesis approach for these compounds involves preparing a non-radioactive precursor molecule containing a good leaving group (such as a tosylate, mesylate, or the cyclic sulfate (B86663) in a sultone). This precursor is then reacted with cyclotron-produced [¹⁸F]fluoride ion in a nucleophilic substitution reaction to yield the final radiolabeled tracer, which is then purified for use. acs.orgnih.gov
Once synthesized, novel analogs undergo extensive preclinical testing, both in vitro (in cell cultures) and in vivo (in animal models), to characterize their biological properties and imaging performance, often in direct comparison to established standards like [¹⁸F]FMISO. antineo.frinstitut-curie.org
In Vitro Assessment : Cellular uptake studies are performed using cancer cell lines under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. For a successful hypoxia tracer, uptake should be significantly higher in hypoxic cells. frontiersin.org For example, the uptake of a novel analog, Al¹⁸F-NOTA-NI, was 2.27-fold higher under hypoxic conditions compared to normoxic ones. frontiersin.org Stability in human serum is also assessed to ensure the tracer does not degrade before reaching its target. frontiersin.org
In Vivo Assessment : Animal models, typically rodents with implanted tumors, are used to evaluate the tracer's biodistribution, pharmacokinetics, and imaging capabilities. institut-curie.org Preclinical studies comparing this compound ([¹⁸F]HX4) to [¹⁸F]FMISO and [¹⁸F]FAZA demonstrated its superior properties. nih.gov this compound showed a significantly higher maximum tumor-to-blood ratio and markedly increased clearance compared to [¹⁸F]FMISO. nih.gov This leads to better image contrast at earlier time points (e.g., 2-3 hours for this compound vs. over 4-6 hours for [¹⁸F]FMISO). nih.gov
Further development has led to even more advanced analogs like [¹⁸F]FLUSONIM. In a rhabdomyosarcoma rat model, [¹⁸F]FLUSONIM showed exceptionally rapid clearance from healthy tissues and achieved a maximal tumor-to-muscle ratio of 3.4 at just 30 minutes post-injection, providing unprecedented image quality and speed compared to both [¹⁸F]FMISO and [¹⁸F]HX4. acs.org
| Compound | Key Preclinical Finding | Reference |
|---|---|---|
| [¹⁸F]FMISO | Slow clearance, low tumor-to-blood ratio, requires long imaging delay (>4h). | nih.gov |
| [¹⁸F]FAZA | More hydrophilic than [¹⁸F]FMISO with faster clearance, but lower absolute uptake. | nih.govtandfonline.com |
| [¹⁸F]this compound ([¹⁸F]HX4) | Significantly higher max tumor-to-blood ratio and faster clearance than [¹⁸F]FMISO. Optimal imaging at ~3h. | nih.gov |
| [¹⁸F]FLUSONIM | Extremely hydrophilic (LogP -3.00), rapid urinary clearance, high tumor-to-muscle ratio (~3.4) at <60 min. | nih.govacs.org |
Design and Radiosynthesis of Next-Generation this compound Analogs
Mechanistic Elucidation of Structure-Dependent Biological Activity in Preclinical Systems
Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug development. researchgate.netcore.ac.ukbiomolther.org The biological mechanism of all 2-nitroimidazole (B3424786) tracers, including this compound, is based on their selective bioreductive activation in a low-oxygen environment. openmedscience.com
Under hypoxic conditions, the nitro group (NO₂) on the imidazole (B134444) ring undergoes a one-electron reduction by cellular enzymes like nitroreductases. In well-oxygenated cells, this reaction is readily reversed by molecular oxygen, and the parent compound diffuses back out of the cell. In hypoxic cells, however, the reduced radical anion can undergo further reduction, leading to the formation of highly reactive species that covalently bind to intracellular macromolecules like proteins. openmedscience.com This process effectively traps the radiolabeled molecule inside the hypoxic cell, leading to signal accumulation that can be detected by PET imaging. nih.gov
Structure-activity relationship studies reveal how modifications to the tracer's structure influence this fundamental mechanism's efficiency in vivo. While the 2-nitroimidazole "warhead" is responsible for the hypoxia-selective trapping, the rest of the molecule's structure dictates the pharmacokinetic profile. nih.gov
Hydrophilicity and Clearance : As established, increasing hydrophilicity through structural changes, such as the addition of the 1,2,3-triazole in this compound or a sulfo group in [¹⁸F]FLUSONIM, does not change the core trapping mechanism but dramatically alters the tracer's biodistribution. nih.govacs.org By promoting rapid renal clearance and reducing non-specific retention in healthy tissues, these structural modifications directly lead to a higher signal-to-noise ratio in the resulting PET image. itn.pttandfonline.com
Specificity Confirmation : Preclinical studies validate this mechanism by showing a strong spatial correlation between tracer uptake on PET scans and hypoxia-specific markers in excised tumor tissue, such as pimonidazole (B1677889) staining or the presence of carbonic anhydrase IX (CAIX). nih.govresearchgate.net This confirms that the structure-driven accumulation seen on the image is indeed occurring in the targeted hypoxic regions.
In essence, the rational design of this compound and its successors is a story of structural fine-tuning. The core biological mechanism of hypoxic trapping is maintained, while the molecule's structure is systematically engineered to create a compound that can reach its target efficiently and be cleared from non-target areas rapidly, ultimately yielding a more sensitive and clinically useful diagnostic tool.
Advanced Methodological Considerations and Challenges in Flortanidazole Research
Optimization of Imaging Acquisition and Reconstruction Protocols in Preclinical PET Studies
The accurate and reliable quantification of tumor hypoxia using ¹⁸F-Flortanidazole positron emission tomography (PET) in preclinical research is critically dependent on the optimization of imaging acquisition and reconstruction parameters. These parameters can significantly influence image quality, noise levels, and the accuracy of standardized uptake value (SUV) measurements. connectjournals.com
Key considerations in optimizing acquisition protocols include the duration of the scan per bed position and the injected dose of the radiotracer. connectjournals.comtums.ac.ir Studies have shown that while longer acquisition times can improve the contrast-to-noise ratio (CNR), it is possible to reduce scan times without significant loss of quantitative accuracy, which is crucial for high-throughput preclinical studies. tums.ac.ir For instance, in a study involving A549 tumor-bearing mice, a static PET acquisition of 20 minutes was performed 180 minutes after the administration of approximately 18.5 MBq of ¹⁸F-Flortanidazole. snmjournals.orgsnmjournals.org
Image reconstruction algorithms and their parameters, such as the number of iterations and subsets, also play a pivotal role. connectjournals.com The use of advanced reconstruction algorithms like 3-dimensional ordered-subset expectation-maximization (OSEM) is common. snmjournals.org For example, PET images in a preclinical study were reconstructed using 4 iterations and 16 subsets of a 3D OSEM algorithm, with corrections for dead time, scatter, and attenuation applied to ensure accuracy. snmjournals.org The choice of reconstruction parameters represents a trade-off between image noise and quantitative accuracy, necessitating careful optimization for the specific research question and animal model. connectjournals.com
Table 1: Example of Preclinical ¹⁸F-Flortanidazole PET/CT Scan Protocol
| Parameter | Value | Source |
| Radiotracer | ¹⁸F-Flortanidazole | snmjournals.orgsnmjournals.org |
| Injected Dose | ~18.5 MBq | snmjournals.orgsnmjournals.org |
| Uptake Time | 180 minutes | snmjournals.orgsnmjournals.org |
| Anesthesia | Isoflurane | snmjournals.orgsnmjournals.org |
| PET Acquisition Duration | 20 minutes (static) | snmjournals.orgsnmjournals.org |
| CT Acquisition Duration | 10 minutes (anatomic) | snmjournals.orgsnmjournals.org |
| Reconstruction Algorithm | 3D OSEM | snmjournals.org |
| Iterations x Subsets | 4 x 16 | snmjournals.org |
| Corrections | Normalization, dead time, scatter, attenuation | snmjournals.org |
Standardization and Refinement of Hypoxia Quantification Methodologies in Research Models
Standardizing the quantification of hypoxia is essential for comparing results across different studies and research models. A primary challenge lies in the conversion of PET signal intensity into biologically relevant measures of hypoxia. researchgate.net Various quantification methods are employed, with the tumor-to-background ratio (TBR) or tumor-to-muscle ratio (TMR) being common metrics. snmjournals.orgfrontiersin.org
The selection of the reference region for calculating these ratios is a critical methodological consideration. researchgate.net Muscle tissue is frequently used as a reference for its typically low and stable uptake. researchgate.net However, the definition of a hypoxic threshold, such as a specific TBR value, can be arbitrary and may vary between different tracers and tumor models. For ¹⁸F-Fluoromisonidazole (FMISO), a commonly used hypoxia tracer, a TMR of 1.6 or a tumor-to-blood ratio (TBR) between 1.2 and 1.4 is often considered indicative of hypoxia. frontiersin.org The applicability of such thresholds to Flortanidazole requires careful validation. researchgate.net
Researchers are exploring mathematical models to convert PET uptake values into more direct physiological parameters like partial oxygen pressure (pO₂). researchgate.netfrontiersin.org While linear conversion functions have shown limitations, non-linear models appear more promising. researchgate.net A study investigating the application of a non-linear conversion function previously developed for ¹⁸F-FMISO to ¹⁸F-Flortanidazole images found that while the model could delineate hypoxic sub-volumes of similar size and shape, the model parameters likely need to be adjusted specifically for this compound. researchgate.net This highlights the need for tracer-specific validation of quantification methodologies.
Furthermore, the correlation between this compound uptake and direct histological measures of hypoxia, such as pimonidazole (B1677889) staining or hypoxia-inducible factor 1-alpha (HIF-1α) expression, is crucial for validating and refining quantification methods. frontiersin.orgresearchgate.net
Integration of this compound-Based Imaging with Other Preclinical Research Modalities (e.g., MRI)
The integration of this compound PET with other imaging modalities, particularly magnetic resonance imaging (MRI), offers a powerful approach to gaining a more comprehensive understanding of the tumor microenvironment. nih.govarxiv.org This multimodal approach allows for the fusion of functional information from PET with the high-resolution anatomical and physiological information provided by MRI. arxiv.org
In preclinical research, PET/MRI systems enable the simultaneous or sequential acquisition of co-registered images, eliminating the need for post-acquisition image fusion which can introduce inaccuracies. nih.govnih.gov MRI can provide detailed anatomical context for the localization of hypoxic regions identified by this compound PET. amegroups.org This is particularly valuable in heterogeneous tumors where the spatial distribution of hypoxia is complex.
Beyond anatomical correlation, different MRI techniques can provide complementary functional information. For example, dynamic contrast-enhanced MRI (DCE-MRI) can assess tumor vascular properties like permeability and perfusion. researchgate.net Correlating these parameters with this compound uptake can elucidate the relationship between blood flow, vascular function, and the development of hypoxia. researchgate.net Other advanced MRI techniques, such as oxygen-saturation-mapping MRI (SatO₂-MRI), can provide independent measures of tissue oxygenation that can be compared with this compound PET data to further validate and understand the tracer's behavior. researchgate.net
However, the co-registration of PET and MRI data presents its own set of challenges. Differences in spatial resolution and potential distortions in either modality can affect the accuracy of the fusion. mdpi.com Robust and validated co-registration algorithms are therefore essential for meaningful multimodal analysis. arxiv.orgnih.gov
Table 2: Potential Synergies of Integrating this compound PET with MRI
| MRI Modality | Information Provided | Synergy with this compound PET | Source |
| T1/T2-weighted MRI | High-resolution anatomical detail | Precise localization of hypoxic regions within the tumor architecture. | arxiv.orgamegroups.org |
| Dynamic Contrast-Enhanced (DCE)-MRI | Vascular permeability and perfusion | Investigation of the relationship between tumor vasculature and hypoxia. | researchgate.net |
| Oxygen-Saturation-Mapping (SatO₂)-MRI | Direct measurement of tissue oxygen saturation | Validation and comparison of hypoxia measurements. | researchgate.net |
Addressing Intra- and Inter-Model Heterogeneity of Hypoxia in Research Designs
A significant challenge in preclinical hypoxia research is the inherent heterogeneity of the hypoxic landscape, both within a single tumor (intratumoral) and between different tumors or models (intertumoral). nih.govnih.gov This heterogeneity can significantly impact the interpretation of experimental results and their translatability to the clinical setting.
Addressing this heterogeneity in research designs requires careful consideration. Stratifying animals based on baseline this compound PET scans can help in creating more homogeneous experimental groups. snmjournals.orgnih.gov For example, in a study investigating the effects of metformin (B114582) on radiotherapy response, baseline ¹⁸F-Flortanidazole PET scans were used to assess initial tumor hypoxia, allowing for the evaluation of its predictive and prognostic value. snmjournals.orgnih.gov Furthermore, longitudinal imaging with this compound can be employed to monitor temporal changes in hypoxia in response to therapy, providing insights into treatment efficacy and the development of resistance. nih.gov
Future Directions and Emerging Research Avenues for Flortanidazole
Development of More Physiologically Representative Preclinical Models for Hypoxia Studies
The predictive power of preclinical research is critically dependent on the quality of the animal models used. While standard subcutaneous xenografts using cell lines like A549 (non-small cell lung cancer) have been instrumental in the initial evaluation of Flortanidazole, the future lies in developing models that more accurately replicate the complex microenvironment of human tumors. jove.comresearchgate.netnih.gov
Future research will likely focus on:
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, maintain the cellular and structural heterogeneity of the original human tumor. Using this compound-PET in PDX models of various cancers, such as colorectal cancer, can provide more reliable insights into how tumor hypoxia influences therapeutic response in a setting that mirrors clinical diversity. jove.com
Genetically Engineered Mouse Models (GEMMs): GEMMs develop tumors de novo in a specific organ, driven by defined genetic mutations. These models are invaluable as they feature a competent immune system and a natural tumor microenvironment, including native vasculature, which significantly influences tumor oxygenation. Studying this compound uptake in GEMMs can elucidate the interplay between specific cancer-driving genes, the immune system, and the development of hypoxia.
Orthotopic and Metastatic Models: Implanting cancer cells into the corresponding organ of origin (orthotopic models) or using models that spontaneously develop metastases is crucial. These models better represent the physiological pressures, including oxygen tension, that tumors experience clinically. Comparing this compound uptake in subcutaneous versus orthotopic models can reveal differences in hypoxia that are dependent on the tissue microenvironment.
Advanced In Vitro Models: Three-dimensional (3D) models such as spheroids and organoids are emerging as powerful tools. These models can recreate the oxygen gradients found in small avascular tumors. Evaluating this compound uptake in these 3D cultures allows for high-throughput screening and detailed mechanistic studies of the tracer's retention under controlled hypoxic conditions, bridging the gap between simple cell culture and complex in vivo experiments.
Research has already demonstrated differential hypoxia in various xenograft models, including glioma, breast cancer, and head and neck cancer, using nitroimidazole tracers. jove.com For instance, studies have shown that the dietary status of an animal can affect tracer distribution, highlighting the need for standardized and more physiologically relevant modeling protocols. jove.com
Exploration of this compound Applications in Other Non-Oncological Preclinical Research Fields
While oncology has been the primary driver for the development of hypoxia tracers, the role of hypoxia as a critical component of pathophysiology extends to numerous other diseases. The ability of this compound to non-invasively image hypoxic tissue opens up promising avenues for research in several non-oncological fields.
Key areas for future exploration include:
Ischemic Stroke: In the aftermath of a stroke, a region of the brain known as the ischemic penumbra contains tissue that is hypoxic but still viable. researchgate.netcubresa.com Identifying this area is critical for determining which patients might benefit from therapies aimed at restoring blood flow. Preclinical stroke models, such as those involving transient middle cerebral artery occlusion (tMCAO), could utilize this compound-PET to map the extent and severity of hypoxic tissue, helping to test the efficacy of neuroprotective drugs. jove.comresearchgate.net
Cardiovascular Disease: Myocardial ischemia, the underlying cause of heart attacks, is fundamentally a state of cardiac tissue hypoxia. nih.gov Nitroimidazole-based tracers have been explored for their potential to directly image the hypoxic myocardium. nih.govahajournals.org Future preclinical studies in models of coronary artery occlusion could use this compound to assess the "at-risk" myocardial territory and to monitor the effects of novel therapies designed to improve heart tissue oxygenation. nih.govkoreascience.kr
Inflammation and Atherosclerosis: Chronic inflammation and the development of atherosclerotic plaques are associated with localized hypoxia. nih.gov The expanding plaque can outgrow its blood supply, creating a hypoxic core that promotes further inflammation and plaque instability. Research suggests that this compound could be used to measure hypoxia within these plaques, offering a new way to study atherosclerosis progression and the impact of anti-inflammatory therapies in preclinical models. nih.gov
Infection and Wound Healing: Hypoxia is a feature of the microenvironment of many bacterial infections and abscesses. nih.gov It also plays a complex role in the different phases of wound healing. This compound could be employed in preclinical models of deep-seated infections or impaired wound healing to better understand the role of oxygen tension in these processes and to test interventions that modulate the local environment.
The application of hypoxia PET imaging in these conditions is less advanced than in oncology, but it represents a significant growth area for tracers like this compound. snmjournals.org
Advancements in Radiopharmaceutical Design for Improved Tracer Specificity and Kinetic Properties
The ideal hypoxia tracer would have very high uptake in hypoxic cells and extremely rapid clearance from normoxic tissues, leading to high-contrast images shortly after injection. This compound was designed to be more hydrophilic than its predecessor, [¹⁸F]FMISO, which improved its clearance kinetics. jove.comnih.gov However, the quest for even better tracers is ongoing.
Future research in radiopharmaceutical design will likely focus on:
Fine-Tuning Hydrophilicity: Further optimizing the balance between lipophilicity (for cell membrane penetration) and hydrophilicity (for rapid blood clearance) could lead to tracers with even better tumor-to-background ratios. nih.gov
Novel Targeting Moieties: While 2-nitroimidazole (B3424786) is a robust pharmacophore for hypoxia detection, researchers are exploring alternative chemical scaffolds that may offer different trapping mechanisms or improved specificity.
Alternative Radionuclides: While ¹⁸F is a widely used PET isotope with a convenient half-life, other isotopes are being explored. cubresa.commdpi.com For example, Gallium-68 (⁶⁸Ga) allows for kit-based preparations, which can simplify the production of radiopharmaceuticals. frontiersin.orgmdpi.com Copper-64 (⁶⁴Cu) has also been used for hypoxia tracers like ⁶⁴Cu-ATSM, which operates via a different retention mechanism than nitroimidazoles. frontiersin.org
Multi-Moiety Tracers: One design strategy involves incorporating multiple nitroimidazole units into a single molecule. cubresa.com This approach aims to increase the probability of the tracer being retained in hypoxic cells, potentially boosting the signal from the target tissue. cubresa.com
These advancements aim to reduce the time required between tracer injection and imaging and to improve the quantitative accuracy of hypoxia measurements, which is crucial for therapy planning and response assessment. mdpi.com
Integration of Multi-Omics Data with Hypoxia Imaging in Preclinical Research to Elucidate Complex Biological Processes
One of the most exciting frontiers in medical research is the integration of data from different biological scales. Combining non-invasive imaging with genomics, proteomics, and metabolomics (multi-omics) can provide a holistic understanding of disease.
Future avenues in this area include:
Correlating Tracer Uptake with Gene Expression: In preclinical models, tissue can be harvested after this compound-PET imaging. High tracer uptake regions can be spatially correlated with gene expression profiles (transcriptomics) to identify the specific genetic pathways that are activated by hypoxia. This could validate known hypoxia-inducible genes (e.g., HIF-1α, CAIX) and uncover new ones. snmjournals.org
Linking Hypoxia to Proteomic and Metabolomic Signatures: Similarly, this compound imaging can be linked with mass spectrometry-based proteomics and metabolomics. This would allow researchers to see how cellular protein landscapes and metabolic pathways are altered in hypoxic versus normoxic regions of a tumor, providing direct insight into the functional consequences of hypoxia.
Developing Radiogenomic Models: By combining this compound-PET imaging features (radiomics) with genomic data from a large cohort of preclinical models, researchers can build computational models that predict the underlying genetic makeup or molecular subtypes of a tumor based on its hypoxia imaging characteristics. nih.govnih.gov This could eventually lead to non-invasive methods for tumor characterization.
Informing Systems Biology: The integrated data from imaging and multi-omics can be used to construct systems-level models of how hypoxia influences tumor progression, metastasis, and treatment resistance. This comprehensive view is essential for identifying novel therapeutic targets and designing more effective combination therapies.
This integrative approach will move the field beyond simply detecting hypoxia to understanding its precise biological meaning in different contexts, ultimately enhancing the development of personalized medicine. nih.gov
Q & A
Q. Example Table 1: Key Parameters for Pharmacokinetic Studies
| Parameter | Measurement Method | Precision Requirement (SD ≤ 5%) |
|---|---|---|
| Plasma Half-life | LC-MS/MS | ±0.2 hr |
| Bioavailability | AUC (0–24h) Calculation | ±10 ng·h/mL |
| Metabolite Profiling | HPLC-UV | ≥95% Purity Threshold |
Basic: What methodologies are optimal for evaluating this compound's mechanism of action in vitro?
Answer:
Use a systematic framework to align research questions with experimental rigor:
- Literature Review : Identify gaps (e.g., "Does this compound inhibit Protein X in in vitro models?") using recent studies (post-2020) .
- Controlled Variables : Include dose-response curves (e.g., 0.1–100 µM) and negative/positive controls (e.g., solvent-only vs. known inhibitors) .
- Data Validation : Replicate experiments ≥3 times to confirm reproducibility, adhering to statistical significance thresholds (e.g., p < 0.05) .
Advanced: How can researchers resolve contradictions in this compound's efficacy data across different in vivo models?
Answer:
Address discrepancies using iterative qualitative analysis :
Identify Confounders : Compare variables (e.g., species-specific metabolism, dosing regimens).
Error Analysis : Quantify uncertainties (e.g., ±15% variance in tumor volume measurements) .
Meta-Analysis : Pool data from multiple studies to detect trends (e.g., subgroup analysis by administration route) .
Q. Example Table 2: Conflicting Efficacy Data in Rodent Models
| Model Type | Efficacy (%) | Key Variable (Dose) | Potential Bias Source |
|---|---|---|---|
| Murine Xenograft | 62 ± 8 | 50 mg/kg, oral | Food interaction |
| Rat Syngeneic | 41 ± 12 | 30 mg/kg, IV | Immune response variability |
Advanced: What statistical approaches are recommended for multivariate analysis of this compound's dose-response relationships?
Answer:
- Multivariate Regression : Model nonlinear relationships (e.g., Emax models) while controlling covariates (e.g., body weight, sex) .
- Data Precision : Report means ± SEM with ≤3 significant figures (e.g., IC₅₀ = 12.3 µM ± 1.2) .
- Sensitivity Analysis : Test assumptions (e.g., normality) using bootstrapping or Monte Carlo simulations .
Basic: What key parameters should be prioritized in this compound's toxicity profiling?
Answer:
Focus on clinically translatable metrics :
- Acute Toxicity : LD₅₀ (lethal dose for 50% of subjects) in rodent models.
- Organ-Specific Effects : Histopathology scores for liver/kidney .
- Statistical Reporting : Use exact p-values (e.g., p = 0.032) rather than thresholds like "p < 0.05" .
Advanced: How can researchers integrate contradictory findings about this compound's target selectivity into a cohesive mechanistic model?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
